(3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride
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Overview
Description
(3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is known for its versatility and is widely used in the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride typically involves the use of glycine ethyl ester as a starting material. The process includes amino addition, protective group strategies, and ring closure reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into different derivatives.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Plays a role in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing metabolic pathways and cellular processes. The compound’s stereochemistry is crucial for its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride
- (3R,4S)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
What sets (3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride apart from similar compounds is its specific stereochemistry, which imparts unique biological activity and selectivity. This makes it a valuable compound for targeted drug design and development.
Properties
Molecular Formula |
C6H10ClNO4 |
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Molecular Weight |
195.60 g/mol |
IUPAC Name |
(3S,4R)-pyrrolidine-3,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-7-2-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4+; |
InChI Key |
OFHYMQZHRBRGDB-HKTIBRIUSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CN1)C(=O)O)C(=O)O.Cl |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
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